![molecular formula C16H16N6O3 B4330564 N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B4330564.png)
N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide
描述
N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide, also known as BMN-673, is a potent and selective poly(ADP-ribose) polymerase (PARP) inhibitor. PARP inhibitors have shown great potential in cancer therapy due to their ability to selectively kill cancer cells with defects in DNA repair pathways. BMN-673 has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用机制
N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide selectively inhibits PARP enzymes, which are involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage and the eventual death of cancer cells with defects in DNA repair pathways. N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide has been shown to be more potent and selective than other PARP inhibitors.
Biochemical and Physiological Effects
N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells with defects in DNA repair pathways. It has also been shown to inhibit tumor growth in animal models of breast cancer and ovarian cancer. N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
实验室实验的优点和局限性
N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is a potent and selective PARP inhibitor, which allows for the study of PARP enzymes in cellular and animal models. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy, which can be useful for combination therapy studies. However, N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide has limitations in terms of its selectivity for PARP enzymes. It has been shown to inhibit other enzymes, such as tankyrase, which can lead to off-target effects.
未来方向
There are several future directions for the study of N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide. One area of research is the development of combination therapies with other cancer drugs. N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide has been shown to enhance the efficacy of chemotherapy and radiation therapy, and there is potential for further improvement with the addition of other drugs. Another area of research is the development of biomarkers for patient selection. N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide has been shown to be effective in patients with defects in DNA repair pathways, but there is a need for biomarkers to identify these patients. Finally, there is potential for the development of new PARP inhibitors with improved selectivity and potency.
科学研究应用
N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide has been extensively studied for its potential use in cancer therapy. It has shown great promise in the treatment of breast cancer, ovarian cancer, and other solid tumors. N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide has been shown to selectively kill cancer cells with defects in DNA repair pathways, such as those with mutations in BRCA1 and BRCA2 genes. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy.
属性
IUPAC Name |
N-(1-benzyl-5-methylpyrazol-3-yl)-2-methyl-5-nitropyrazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3/c1-11-8-14(18-21(11)10-12-6-4-3-5-7-12)17-16(23)13-9-15(22(24)25)19-20(13)2/h3-9H,10H2,1-2H3,(H,17,18,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLLKUVPARBLQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=CC=C2)NC(=O)C3=CC(=NN3C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-1-methyl-3-nitro-1H-pyrazole-5-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。